molecular formula C16H26ClNO B1397531 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-29-2

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397531
CAS No.: 1219982-29-2
M. Wt: 283.83 g/mol
InChI Key: QSWIOWLVGNBBGS-UHFFFAOYSA-N
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Description

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a propyl group at the para position of the phenyl ring. The compound’s molecular formula is C₁₆H₂₄ClNO, with a molecular weight of 289.82 g/mol.

Properties

IUPAC Name

4-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-3-14-4-6-16(7-5-14)18-13-10-15-8-11-17-12-9-15;/h4-7,15,17H,2-3,8-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWIOWLVGNBBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-29-2
Record name Piperidine, 4-[2-(4-propylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 4-propylphenol with 2-chloroethylamine to form 4-(2-chloroethyl)propylphenol. This intermediate is then reacted with piperidine to yield 4-[2-(4-Propylphenoxy)ethyl]piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its piperidine structure is known to interact with neurotransmitter systems, which may provide therapeutic benefits for conditions such as depression and anxiety. Research indicates that compounds with similar structures can act as serotonin and norepinephrine reuptake inhibitors, suggesting that 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride may exhibit similar properties .

2. Pain Management
There is growing evidence that piperidine derivatives can be effective in managing neuropathic pain. The compound's ability to inhibit serotonin and norepinephrine reuptake could make it a candidate for treating chronic pain conditions, including fibromyalgia and other affective disorders . Studies have shown that compounds with dual activity in serotonin and norepinephrine systems can significantly alleviate pain symptoms in clinical settings.

Case Studies

Several studies have highlighted the therapeutic potential of piperidine derivatives:

  • Study on Antidepressant Effects : A study evaluated the effects of various piperidine derivatives on depressive behaviors in animal models. The results indicated that compounds similar to this compound significantly reduced depressive symptoms, demonstrating their potential as antidepressants .
  • Pain Relief Efficacy : In a controlled trial involving patients with chronic pain, a piperidine derivative was administered, resulting in a notable reduction in pain scores compared to placebo. This reinforces the hypothesis that this class of compounds could be effective in pain management strategies .

Mechanism of Action

The mechanism of action of 4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenoxyethyl group may also play a role in enhancing the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted alkyl groups (e.g., propyl) may enhance lipophilicity compared to meta-substituted electron-withdrawing groups (e.g., CF₃), influencing membrane permeability .
  • Electronic Effects: Trifluoromethyl groups increase metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in analogs like 4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl .
  • Linker Length: Ethyl linkers (vs.

Antimicrobial Activity

  • Pyrimidinone Derivatives (): Piperidine-containing compounds (e.g., 6d, 6f) demonstrated potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. Propyl-substituted analogs may exhibit similar efficacy due to comparable lipophilicity .
  • Halogenated Derivatives: Compounds with chloro or bromo substituents (e.g., 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl) show enhanced antimicrobial potency, likely due to increased electrophilicity .

Pharmacological Activity

  • Dopamine Uptake Inhibition (): Analogs like GZ-253B (4-methylphenoxyethyl) inhibit vesicular monoamine transporters (VMAT2), suggesting that para-alkyl substituents on the phenyl ring optimize hydrophobic interactions with target proteins .
  • Serotonin/Norepinephrine Reuptake (): Fluorinated analogs (e.g., GZ-274B) exhibit enhanced binding to monoamine transporters, implying that electronegative substituents improve target engagement .

Biological Activity

4-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound that belongs to the piperidine class. It is characterized by a piperidine ring and a propyl-substituted phenoxyethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological and psychiatric disorders.

  • Molecular Formula : C₁₆H₂₅ClNO
  • Molecular Weight : 283.84 g/mol
  • Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets, and a phenoxyethyl group that may enhance its lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may modulate the activity of dopamine and serotonin receptors, which are crucial in the pathophysiology of mood disorders and other neurological conditions .

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Interaction : It may also interact with various enzymes involved in metabolic pathways, thereby affecting cellular functions .

Biological Activity Spectrum

Recent studies have employed computer-aided methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The results indicate potential applications across various fields of medicine, including:

  • Neurological Disorders : Possible therapeutic effects in treating conditions like depression and anxiety.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, although specific data for this compound is limited .
  • Cancer Research : Investigations into its effects on tumor cell lines are ongoing, with some derivatives demonstrating cytotoxic effects .

Case Studies and Research Findings

  • Study on Receptor Interaction :
    A study investigating the interaction profiles of piperidine derivatives found that compounds similar to this compound exhibited significant binding affinity for dopamine receptors, suggesting potential for use in treating psychiatric disorders .
  • Antimycobacterial Activity :
    Although not specifically tested on Mycobacterium tuberculosis, related compounds have demonstrated significant antimicrobial activity, indicating that structural analogs could possess similar properties .
  • In Vivo Studies :
    Preliminary in vivo studies on related piperidine derivatives have shown modulation of signaling pathways involved in cancer growth inhibition, pointing towards the therapeutic potential of this compound in oncology .

Data Tables

Compound NameStructural VariationBiological Activity
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochlorideBromo substitutionEnhanced receptor activity
4-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine hydrochlorideChlorine instead of BromineDifferent reactivity
4-[2-(4-Methyl-2-propylphenoxy)ethyl]piperidine hydrochlorideMethyl group instead of BromineAltered pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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